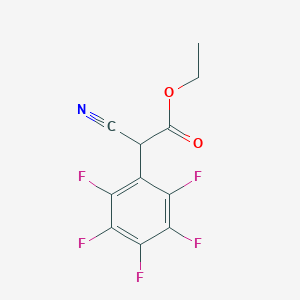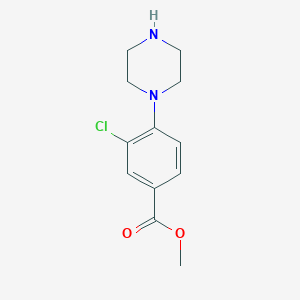
2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol
Übersicht
Beschreibung
The compound “2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol” is a complex organic molecule. It likely contains an anthracene group (a three-ring polycyclic aromatic hydrocarbon), a trifluorobut-3-yn-2-ol group (a fluorinated alkyne with a hydroxyl group), and a 2-position linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Wittig reactions . This involves the use of an alkyl or benzyl halide, a triarylphosphine (or a trialkylphosphine), and an aldehyde or a ketone .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The anthracene group would contribute to a planar, aromatic structure, while the trifluorobut-3-yn-2-ol group would add elements of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its exact structure and conditions. For instance, anthracene derivatives can participate in [4+2] cycloaddition reactions . The presence of the alkyne and hydroxyl groups could also enable other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anthracene derivatives often exhibit strong fluorescence, and the presence of the trifluorobut-3-yn-2-ol group could influence properties such as polarity and reactivity .Wirkmechanismus
Mode of Action
It’s known that the anthryl ring in the compound confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Biochemical Pathways
The compound’s ability to stabilize the conjugated carbanion suggests it may influence pathways involving electron transfer .
Action Environment
It’s known that the resonance structure and steric protection of the peripheral positions and the most reactive 9-position of anthracene prolong the half-life of the radical in solution to 11 days .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol is its high thermal stability, which makes it suitable for use in high-temperature applications. However, its low solubility in common solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol. One area of interest is in the development of new organic semiconductors for use in electronic devices. This compound has also been studied for its potential use as a fluorescent probe for imaging applications, and further research in this area may lead to the development of new imaging technologies. Additionally, the synthesis of new derivatives of this compound may lead to compounds with improved properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol has been shown to have potential applications in various scientific fields. One such application is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential use in the development of new fluorescent probes for imaging applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-anthracen-9-yl-1,1,1-trifluorobut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O/c1-2-17(22,18(19,20)21)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h1,3-11,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRAVYWIDSZYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)

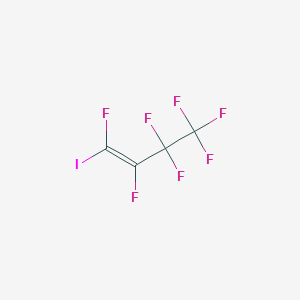
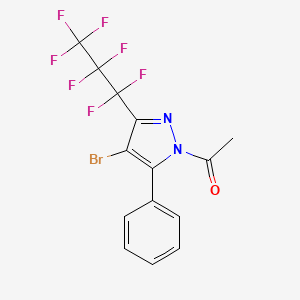
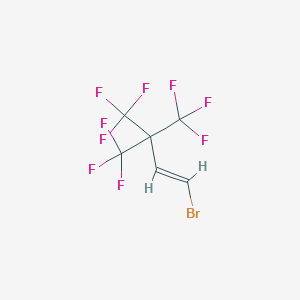
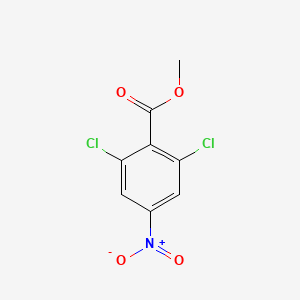
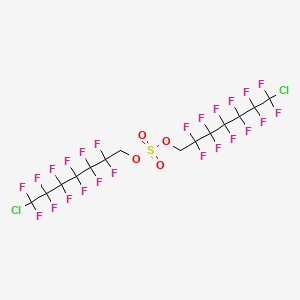
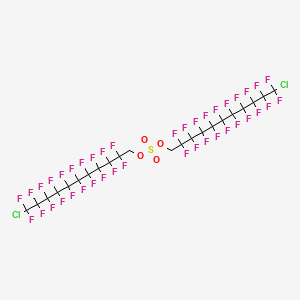
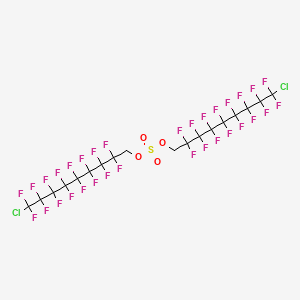

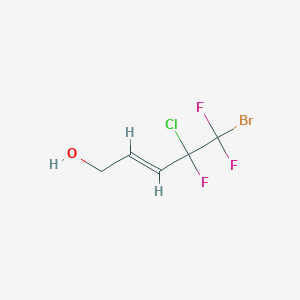
![4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B3040733.png)
